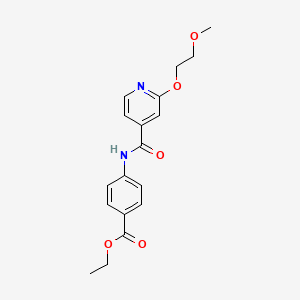

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate

Description

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an isonicotinamide moiety modified by a 2-methoxyethoxy group. The compound’s design combines a lipophilic ethyl benzoate backbone with polar substituents (e.g., methoxyethoxy and isonicotinamido groups), which may influence solubility, bioavailability, or reactivity in material science applications .

Properties

IUPAC Name |

ethyl 4-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-3-24-18(22)13-4-6-15(7-5-13)20-17(21)14-8-9-19-16(12-14)25-11-10-23-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTUCPFEEOLJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate typically involves the reaction of isonicotinic acid with ethyl 4-aminobenzoate in the presence of a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The purification process may include crystallization or recrystallization techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate has been investigated for its role as a Raf kinase inhibitor. Raf kinases are critical in cell signaling pathways that regulate cell growth and survival, making them significant targets in cancer therapy.

- Mechanism of Action : The compound binds to Raf kinases in a DFG-out mode, which is associated with reduced paradoxical activation compared to traditional B-Raf inhibitors. This characteristic makes it a promising candidate for treating various cancers, including melanoma and breast cancer, particularly in cases with Ras mutations .

- Case Studies : Research has shown that compounds similar to this compound exhibit low levels of paradoxical activation of the Raf pathway, making them suitable for use in combination therapies with other anticancer agents such as paclitaxel and doxorubicin . Clinical trials are ongoing to evaluate the efficacy of these compounds in treating solid tumors and hematological malignancies.

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties.

- Research Findings : Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans . The presence of electron-withdrawing substituents enhances its antimicrobial efficacy.

- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity.

- Synthetic Routes : Research indicates that optimizing reaction conditions, such as temperature and solvent choice, can significantly impact the yield of the desired compound . Techniques such as NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of ethyl 4-substituted benzoates, where substituents dictate physicochemical and functional properties. Key analogs from the evidence include:

Key Observations :

Limitations and Knowledge Gaps

- No direct data on the target compound’s biological activity, solubility, or thermal stability exists in the evidence.

- Contradictions in reactivity trends (e.g., amine vs. ether substituents in polymer systems ) necessitate experimental validation.

Biological Activity

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an isonicotinamide moiety and an ethyl benzoate group. The presence of the methoxyethoxy substituent enhances its solubility and bioavailability.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation. For instance, it may interact with Bruton's tyrosine kinase (Btk), which is involved in B-cell signaling and has implications in autoimmune diseases .

- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by modulating the NF-κB pathway, which is critical in inflammatory responses .

Table 1: Summary of Biological Activities

Case Study 1: Anti-cancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests that this compound may serve as a therapeutic option for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic acyl substitution and coupling reactions. For example, intermediates like ethyl 4-aminobenzoate can be functionalized with isonicotinamide derivatives under controlled conditions (e.g., using coupling agents like EDC/HOBt). Key parameters include solvent choice (e.g., dioxane for hydrazine reactions), temperature (25–60°C), and stoichiometric ratios to minimize side products. Post-synthetic purification via column chromatography or recrystallization is critical. Reaction progress should be monitored via TLC, and purity confirmed by -/-NMR and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze -NMR for characteristic peaks (e.g., ester carbonyl protons at ~4.3 ppm, aromatic protons in the 6.8–8.5 ppm range). -NMR should confirm the ester carbonyl (~165–170 ppm) and amide linkages (~170 ppm).

- IR Spectroscopy : Look for C=O stretches (ester: ~1720 cm; amide: ~1650 cm) and ether C-O stretches (~1100 cm).

- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in the reactivity of this compound derivatives under varying initiator systems?

- Methodological Answer : Contradictions in reactivity (e.g., amine-co-initiator interactions) can arise from competing electron-donor/acceptor effects. Design comparative studies using differential scanning calorimetry (DSC) to monitor polymerization kinetics. Pair this with FTIR to track functional group conversion rates. For example, highlights that ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity than methacrylate-based co-initiators due to stronger electron-donating groups. Statistical analysis (ANOVA) can identify significant differences in conversion rates across initiator concentrations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify the isonicotinamide or benzoate moieties (e.g., introduce halogens or methoxy groups) to assess electronic effects.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC values. Include controls like cisplatin.

- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction and Western blotting to probe kinase inhibition (e.g., EGFR or VEGFR pathways). and suggest pyrazolo-pyrimidine and thioacetamido derivatives exhibit anticancer activity via kinase modulation .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to targets like kinases or GPCRs. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess stability of ligand-protein complexes over time. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .

Q. How can researchers address stability challenges of this compound in aqueous or oxidative environments?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperatures (4–40°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS. Stabilization strategies include lyophilization, encapsulation in cyclodextrins, or formulation with antioxidants (e.g., BHT). recommends TLC/HPLC for real-time stability monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.